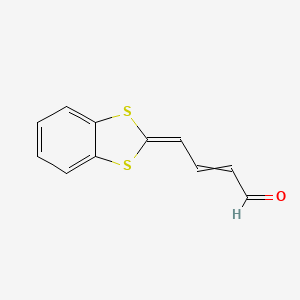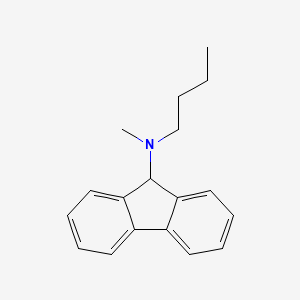![molecular formula C9H18O3S B14288474 8-[(Hydroxymethyl)sulfanyl]octanoic acid CAS No. 137394-52-6](/img/structure/B14288474.png)
8-[(Hydroxymethyl)sulfanyl]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Hydroxymethyl)sulfanyl]octanoic acid is an organic compound with the molecular formula C9H18O3S It is a derivative of octanoic acid, where a hydroxymethyl group is attached to a sulfur atom, which is further bonded to the eighth carbon of the octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 8-[(Hydroxymethyl)sulfanyl]octanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-[(Hydroxymethyl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a simpler thiol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-[(Hydroxymethyl)sulfanyl]octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-[(Hydroxymethyl)sulfanyl]octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological and chemical activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid: A simpler fatty acid without the hydroxymethylsulfanyl group.
8-Hydroxyoctanoic acid: Similar structure but with a hydroxyl group instead of a hydroxymethylsulfanyl group.
8-Mercaptooctanoic acid: Contains a thiol group instead of a hydroxymethylsulfanyl group.
Uniqueness
8-[(Hydroxymethyl)sulfanyl]octanoic acid is unique due to the presence of both a hydroxymethyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
137394-52-6 |
|---|---|
Fórmula molecular |
C9H18O3S |
Peso molecular |
206.30 g/mol |
Nombre IUPAC |
8-(hydroxymethylsulfanyl)octanoic acid |
InChI |
InChI=1S/C9H18O3S/c10-8-13-7-5-3-1-2-4-6-9(11)12/h10H,1-8H2,(H,11,12) |
Clave InChI |
KQGXNGPDMDWTDC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCCSCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)






![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)




![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
